molecular formula C29H31NO3 B121527 2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran CAS No. 157173-60-9

2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran

Cat. No. B121527
M. Wt: 441.6 g/mol
InChI Key: CLSQFRZGLVXJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran, commonly known as PEP, is a synthetic compound that belongs to the class of benzopyran derivatives. It is used as a research tool in the field of neuroscience, particularly in studying the role of serotonin receptors in the central nervous system. PEP has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.

Mechanism Of Action

PEP acts as a partial agonist of the 5-HT1A receptor subtype, which is coupled to the G-protein signaling pathway. Upon binding to the receptor, PEP induces a conformational change that activates the G-protein, leading to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. This results in the modulation of various downstream signaling pathways, including the regulation of ion channels, neurotransmitter release, and gene expression.

Biochemical And Physiological Effects

PEP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the induction of neuroplasticity. It has been shown to have anxiolytic and antidepressant-like effects in animal models, and may have potential therapeutic applications in the treatment of mood and anxiety disorders.

Advantages And Limitations For Lab Experiments

PEP has several advantages as a research tool, including its high potency and selectivity for the 5-HT1A receptor subtype, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its limitations include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on PEP and its potential therapeutic applications. These include the development of more potent and selective analogs of PEP, the investigation of its effects on other serotonin receptor subtypes, and the exploration of its potential for use in combination with other pharmacological agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anxiolytic and antidepressant-like effects, and to identify potential biomarkers for patient stratification and treatment response.

Synthesis Methods

PEP can be synthesized using a multi-step process that involves the reaction of 4-(2-piperidinoethoxy)benzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and reduction steps. The final product is obtained as a white crystalline solid with a high degree of purity.

Scientific Research Applications

PEP has been extensively used in scientific research to study the mechanism of action of serotonin receptors and their role in various physiological and pathological processes. It has been shown to be a potent and selective agonist of the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress responses.

properties

CAS RN

157173-60-9

Product Name

2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran

Molecular Formula

C29H31NO3

Molecular Weight

441.6 g/mol

IUPAC Name

1-[2-[4-[3-(4-methoxyphenyl)-2H-chromen-2-yl]phenoxy]ethyl]piperidine

InChI

InChI=1S/C29H31NO3/c1-31-25-13-9-22(10-14-25)27-21-24-7-3-4-8-28(24)33-29(27)23-11-15-26(16-12-23)32-20-19-30-17-5-2-6-18-30/h3-4,7-16,21,29H,2,5-6,17-20H2,1H3

InChI Key

CLSQFRZGLVXJHC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2C4=CC=C(C=C4)OCCN5CCCCC5

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2C4=CC=C(C=C4)OCCN5CCCCC5

synonyms

2-(4-(2-piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran
2-(piperdinoethoxyphenyl)-3-(4-methoxyphenyl)-2H-benzopyran
K-7 benzopyran compound

Origin of Product

United States

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